N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-13(14-9-12-5-2-8-17-12)15-10-3-1-4-11(15)7-6-10/h1-3,5,8,10-11H,4,6-7,9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTLJQOREHCGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the thiophen-2-ylmethyl group and the carboxamide functionality. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. These methods help in minimizing waste and reducing production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide with three categories of related compounds:
8-Azabicyclo[3.2.1]octane Carboxamide Derivatives
Key Observations:
- Substituent Effects : The thiophene group in the target compound may confer distinct electronic and steric properties compared to PF-232798’s fluorophenyl and imidazo-pyridine groups. PF-232798’s bulkier substituents likely enhance CCR5 binding specificity, whereas the thiophene’s smaller size might favor interactions with other targets (e.g., ion channels) .
- Molecular Weight : The target compound (~306.4 g/mol) is smaller than PF-232798 (~564.6 g/mol), suggesting better blood-brain barrier penetration, a critical factor for neuroactive agents .
5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives (Cephalosporins)
Key Observations:
- Core Structure Differences : The 8-azabicyclo[3.2.1]octane in the target compound is a seven-membered bicyclic system, whereas cephalosporins (e.g., ceftiofur) feature a six-membered 4.2.0 bicyclic core. This structural divergence underpins their distinct applications: cephalosporins target bacterial cell walls via β-lactam activity, whereas 3.2.1 bicyclic compounds often modulate eukaryotic receptors .
Tert-Butyl Carbamate Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| tert-Butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate | tert-Butyl carbamate | 256.4 |
Key Observations:
- Functional Group Impact : The tert-butyl carbamate group in this derivative enhances stability and solubility compared to the thiophene carboxamide in the target compound. Such modifications are common in prodrug design to improve pharmacokinetics .
Biological Activity
N-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have gained attention for their potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its interactions with various neurotransmitter transporters and its implications for therapeutic use.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1797161-02-4 |
| Molecular Formula | C13H16N2OS |
| Molecular Weight | 248.35 g/mol |
| Structure | Chemical Structure |
This compound primarily acts as a monoamine reuptake inhibitor . This mechanism involves the inhibition of the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in regulating mood, anxiety, and cognitive functions.
Interaction with Transporters
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit varying affinities for different monoamine transporters:
- Dopamine Transporter (DAT) : Compounds in this class have shown potent inhibitory effects on DAT, which is crucial for dopamine signaling in the brain.
- Serotonin Transporter (SERT) : Selectivity studies suggest that some derivatives may preferentially inhibit SERT over DAT, potentially reducing side effects associated with non-selective inhibitors.
For instance, a related study identified that certain structural modifications to the bicyclic framework can significantly enhance DAT selectivity with Ki values in the low nanomolar range .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Structure-Activity Relationship (SAR) :
- In Vivo Studies :
- Pharmacokinetics :
Q & A
Q. Key Modifications and Effects
- Thiophene vs. Phenyl Substituents : Thiophene enhances π-π stacking with aromatic residues in neurotransmitter transporters, increasing binding affinity compared to phenyl analogs .
- Sulfonyl Groups : Introduction (e.g., methylsulfonyl) improves metabolic stability but may reduce blood-brain barrier permeability .
- Bicyclic Rigidity : The scaffold’s conformational restraint optimizes fit into monoamine transporter binding pockets .
Methodological Approach
Structure-activity relationship (SAR) studies using: - Radioligand Binding Assays : To quantify affinity for DAT/SERT .
- Molecular Dynamics (MD) Simulations : Predict substituent effects on target interactions .
What experimental strategies resolve contradictions in reported biological activity data?
Q. Common Sources of Discrepancy
- Purity Variability : Impurities >5% skew IC₅₀ values. Validate via HPLC-MS .
- Assay Conditions : Differences in buffer pH or ion concentrations alter transporter binding kinetics .
Resolution Workflow
Replicate Studies : Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program).
Orthogonal Assays : Combine radioligand binding with electrophysiology or fluorescent uptake assays .
Meta-Analysis : Cross-reference data from peer-reviewed studies excluding non-GLP sources .
How can computational modeling guide the design of analogs targeting monoamine transporters?
Q. Methodology
- Docking Studies : Use AutoDock Vina to predict binding poses within DAT/SERT crystal structures (PDB: 4M48, 5I73) .
- Free Energy Perturbation (FEP) : Quantify energy changes from substituent modifications (e.g., thiophene vs. furan) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic features using Schrödinger .
Validation
Compare computational predictions with in vitro binding data (R² > 0.8 indicates robust models) .
What analytical techniques are critical for characterizing this compound and its intermediates?
Q. Essential Techniques
| Parameter | Method | Key Details |
|---|---|---|
| Purity | HPLC-MS | C18 column, 0.1% TFA in H₂O/MeCN gradient |
| Stereochemistry | Chiral NMR | ¹H-NMR with chiral shift reagents |
| Thermal Stability | TGA/DSC | Heating rate 10°C/min under N₂ |
| Crystal Structure | X-ray Diffraction | Resolve enantiomeric purity |
How to design a pharmacological profiling pipeline for this compound?
Q. Stepwise Approach
In Vitro Screening
- Primary Assays : DAT/SERT inhibition (IC₅₀ via [³H]WIN-35,428 binding) .
- Selectivity : Off-target profiling against GPCRs (e.g., serotonin 5-HT₂A) .
ADME-Tox
- Microsomal Stability : Human liver microsomes + NADPH .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk .
In Vivo Efficacy
- Rodent Models : Forced swim test (depression) or locomotor activity (stimulant liability) .
What are the best practices for comparative studies with structurally related analogs?
Q. Experimental Design
- Compound Selection : Include analogs with variations in:
- Substituents (e.g., thiophene, furan, phenyl).
- Bicyclic ring saturation (e.g., octane vs. octene) .
- Assay Parallelism : Test all compounds under identical conditions (e.g., 25 nM [³H]citalopram for SERT) .
Data Analysis - Clustering Analysis : Group compounds by IC₅₀ and LogP using PCA .
How to address stability challenges during storage and formulation?
Q. Stability Protocol
- Storage Conditions : -20°C in amber vials under argon; avoid aqueous buffers .
- Degradation Pathways : Hydrolysis of the carboxamide group (monitor via LC-MS/MS) .
- Formulation : Lipid nanoparticles (LNPs) for in vivo studies to enhance solubility .
What are the implications of stereochemistry on biological activity?
Q. Key Findings
- Endo vs. Exo Isomers : Endo configurations exhibit 10-fold higher DAT affinity due to optimal spatial alignment .
Stereochemical Analysis - Chiral Resolution : Use chiral HPLC (Chiralpak IA column) .
- Circular Dichroism (CD) : Confirm enantiopurity post-synthesis .
How to integrate multi-omics data for mechanistic insights?
Q. Approach
- Transcriptomics : RNA-seq of treated neuronal cells to identify dysregulated pathways (e.g., synaptic signaling) .
- Proteomics : SILAC-based quantification of transporter protein turnover .
- Metabolomics : LC-MS profiling of neurotransmitter levels (dopamine, serotonin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
